molecular formula C35H44O11 B1247121 [(1R,2R,3R,4S,5S,7R,8R,9S,10R,11S,14R)-7,14-diacetyloxy-4-butanoyloxy-8,9-dihydroxy-5,9-dimethyl-11-prop-1-en-2-yl-16-oxatetracyclo[6.6.2.01,10.03,7]hexadec-12-en-2-yl] benzoate

[(1R,2R,3R,4S,5S,7R,8R,9S,10R,11S,14R)-7,14-diacetyloxy-4-butanoyloxy-8,9-dihydroxy-5,9-dimethyl-11-prop-1-en-2-yl-16-oxatetracyclo[6.6.2.01,10.03,7]hexadec-12-en-2-yl] benzoate

Cat. No.: B1247121
M. Wt: 640.7 g/mol
InChI Key: PGAJUQOMDBGDPH-BYYJYFEHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(1R,2R,3R,4S,5S,7R,8R,9S,10R,11S,14R)-7,14-diacetyloxy-4-butanoyloxy-8,9-dihydroxy-5,9-dimethyl-11-prop-1-en-2-yl-16-oxatetracyclo[6.6.2.01,10.03,7]hexadec-12-en-2-yl] benzoate is a naturally occurring compound isolated from the genus Euphorbia, which is known for its diverse and biologically active diterpenoids. These compounds have garnered significant attention due to their unique structures and broad range of bioactivities, including anti-inflammatory, anticancer, and antiviral properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [(1R,2R,3R,4S,5S,7R,8R,9S,10R,11S,14R)-7,14-diacetyloxy-4-butanoyloxy-8,9-dihydroxy-5,9-dimethyl-11-prop-1-en-2-yl-16-oxatetracyclo[6.6.2.01,10.03,7]hexadec-12-en-2-yl] benzoate typically involves multiple steps, including cyclization and functional group modifications. The synthetic routes often start with simpler diterpenoid precursors, which undergo cyclization reactions to form the core structure. Subsequent steps involve oxidation, reduction, and substitution reactions to introduce various functional groups .

Industrial Production Methods: Industrial production of this compound is less common due to the complexity of its synthesis. extraction from natural sources, such as Euphorbia plants, remains a viable method. This involves solvent extraction followed by chromatographic purification to isolate the desired compound .

Chemical Reactions Analysis

Types of Reactions: [(1R,2R,3R,4S,5S,7R,8R,9S,10R,11S,14R)-7,14-diacetyloxy-4-butanoyloxy-8,9-dihydroxy-5,9-dimethyl-11-prop-1-en-2-yl-16-oxatetracyclo[6.6.2.01,10.03,7]hexadec-12-en-2-yl] benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct biological activities .

Scientific Research Applications

[(1R,2R,3R,4S,5S,7R,8R,9S,10R,11S,14R)-7,14-diacetyloxy-4-butanoyloxy-8,9-dihydroxy-5,9-dimethyl-11-prop-1-en-2-yl-16-oxatetracyclo[6.6.2.01,10.03,7]hexadec-12-en-2-yl] benzoate has a wide range of applications in scientific research:

    Chemistry: Used as a model compound for studying complex diterpenoid synthesis and reaction mechanisms.

    Biology: Investigated for its role in cellular processes and signaling pathways.

    Medicine: Explored for its potential therapeutic effects, including anticancer, anti-inflammatory, and antiviral activities.

Mechanism of Action

The mechanism of action of [(1R,2R,3R,4S,5S,7R,8R,9S,10R,11S,14R)-7,14-diacetyloxy-4-butanoyloxy-8,9-dihydroxy-5,9-dimethyl-11-prop-1-en-2-yl-16-oxatetracyclo[6.6.2.01,10.03,7]hexadec-12-en-2-yl] benzoate involves interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

[(1R,2R,3R,4S,5S,7R,8R,9S,10R,11S,14R)-7,14-diacetyloxy-4-butanoyloxy-8,9-dihydroxy-5,9-dimethyl-11-prop-1-en-2-yl-16-oxatetracyclo[6.6.2.01,10.03,7]hexadec-12-en-2-yl] benzoate is compared with other similar diterpenoids, such as:

    Ingenane-type diterpenoids: Known for their anti-HIV activity.

    Jatrophane-type diterpenoids: Noted for their ability to reverse multidrug resistance in cancer cells.

    Lathyrane-type diterpenoids: Exhibits potent anti-inflammatory properties .

Uniqueness: this compound stands out due to its unique structural features and broad spectrum of biological activities, making it a valuable compound for further research and potential therapeutic applications .

Properties

Molecular Formula

C35H44O11

Molecular Weight

640.7 g/mol

IUPAC Name

[(1R,2R,3R,4S,5S,7R,8R,9S,10R,11S,14R)-7,14-diacetyloxy-4-butanoyloxy-8,9-dihydroxy-5,9-dimethyl-11-prop-1-en-2-yl-16-oxatetracyclo[6.6.2.01,10.03,7]hexadec-12-en-2-yl] benzoate

InChI

InChI=1S/C35H44O11/c1-8-12-26(38)44-28-20(4)17-34(46-22(6)37)27(28)30(45-31(39)23-13-10-9-11-14-23)33-18-42-35(34,41)32(7,40)29(33)24(19(2)3)15-16-25(33)43-21(5)36/h9-11,13-16,20,24-25,27-30,40-41H,2,8,12,17-18H2,1,3-7H3/t20-,24+,25+,27+,28-,29-,30+,32-,33+,34+,35+/m0/s1

InChI Key

PGAJUQOMDBGDPH-BYYJYFEHSA-N

Isomeric SMILES

CCCC(=O)O[C@H]1[C@H](C[C@]2([C@H]1[C@H]([C@@]34CO[C@@]2([C@@]([C@@H]3[C@H](C=C[C@H]4OC(=O)C)C(=C)C)(C)O)O)OC(=O)C5=CC=CC=C5)OC(=O)C)C

Canonical SMILES

CCCC(=O)OC1C(CC2(C1C(C34COC2(C(C3C(C=CC4OC(=O)C)C(=C)C)(C)O)O)OC(=O)C5=CC=CC=C5)OC(=O)C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[(1R,2R,3R,4S,5S,7R,8R,9S,10R,11S,14R)-7,14-diacetyloxy-4-butanoyloxy-8,9-dihydroxy-5,9-dimethyl-11-prop-1-en-2-yl-16-oxatetracyclo[6.6.2.01,10.03,7]hexadec-12-en-2-yl] benzoate
Reactant of Route 2
Reactant of Route 2
[(1R,2R,3R,4S,5S,7R,8R,9S,10R,11S,14R)-7,14-diacetyloxy-4-butanoyloxy-8,9-dihydroxy-5,9-dimethyl-11-prop-1-en-2-yl-16-oxatetracyclo[6.6.2.01,10.03,7]hexadec-12-en-2-yl] benzoate
Reactant of Route 3
Reactant of Route 3
[(1R,2R,3R,4S,5S,7R,8R,9S,10R,11S,14R)-7,14-diacetyloxy-4-butanoyloxy-8,9-dihydroxy-5,9-dimethyl-11-prop-1-en-2-yl-16-oxatetracyclo[6.6.2.01,10.03,7]hexadec-12-en-2-yl] benzoate
Reactant of Route 4
Reactant of Route 4
[(1R,2R,3R,4S,5S,7R,8R,9S,10R,11S,14R)-7,14-diacetyloxy-4-butanoyloxy-8,9-dihydroxy-5,9-dimethyl-11-prop-1-en-2-yl-16-oxatetracyclo[6.6.2.01,10.03,7]hexadec-12-en-2-yl] benzoate
Reactant of Route 5
Reactant of Route 5
[(1R,2R,3R,4S,5S,7R,8R,9S,10R,11S,14R)-7,14-diacetyloxy-4-butanoyloxy-8,9-dihydroxy-5,9-dimethyl-11-prop-1-en-2-yl-16-oxatetracyclo[6.6.2.01,10.03,7]hexadec-12-en-2-yl] benzoate
Reactant of Route 6
Reactant of Route 6
[(1R,2R,3R,4S,5S,7R,8R,9S,10R,11S,14R)-7,14-diacetyloxy-4-butanoyloxy-8,9-dihydroxy-5,9-dimethyl-11-prop-1-en-2-yl-16-oxatetracyclo[6.6.2.01,10.03,7]hexadec-12-en-2-yl] benzoate

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